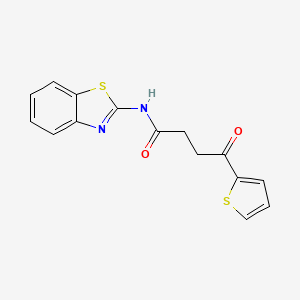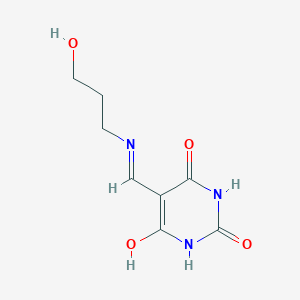
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione, also known as HHPD, is a pyrimidine derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
作用机制
The mechanism of action of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various diseases. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has also been shown to have neuroprotective effects, including the improvement of cognitive function and the prevention of neuronal damage.
实验室实验的优点和局限性
The advantages of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit key enzymes and signaling pathways, and its neuroprotective effects. The limitations of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include the variability in yield and purity depending on the synthesis method used, and the need for further studies to fully understand its mechanism of action and safety profile.
未来方向
For research on 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione include the exploration of its potential therapeutic applications in other diseases, the optimization of its synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the evaluation of its safety profile in preclinical and clinical studies. Additionally, the development of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione derivatives and analogs may lead to the discovery of more potent and selective compounds for therapeutic use.
合成方法
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been synthesized using different methods, including the reaction of uracil with 3-aminopropyl alcohol and formaldehyde, and the reaction of uracil with 3-chloropropionaldehyde and sodium borohydride. The yield and purity of the synthesized compound vary depending on the method used.
科学研究应用
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. In neurodegenerative disorders, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-3-1-2-9-4-5-6(13)10-8(15)11-7(5)14/h4,12H,1-3H2,(H3,10,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCENCXKCNLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)
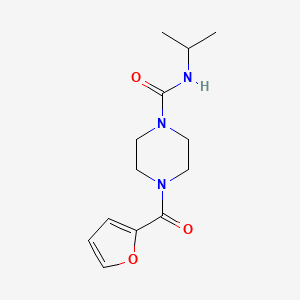
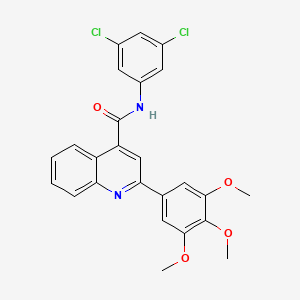
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)
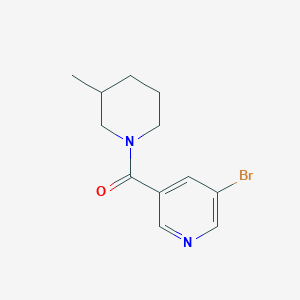
![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)
